Carbonic Anhydrase (CA) Inhibition: 4-Ethoxyphenoxy vs. 4-Methoxy Analog Affinity for CA II
In a CA-catalyzed CO₂ hydration assay, 4-(4-ethoxyphenoxy)benzene-1-sulfonamide exhibited a Ki of 3.5 µM against human CA II [1]. This represents a ~23-fold improvement over unsubstituted benzenesulfonamide (Ki ~300 nM) and a ~2-fold improvement over the 4-methoxy analog (Ki ~8.0 µM) under comparable conditions [2]. The extended ethoxyphenoxy tail likely engages a hydrophobic pocket adjacent to the zinc-binding site, as observed in co-crystal structures of related sulfonamides.
| Evidence Dimension | CA II Inhibition (Ki, µM) |
|---|---|
| Target Compound Data | Ki = 3.5 µM |
| Comparator Or Baseline | 4-Methoxybenzenesulfonamide: Ki ~8.0 µM; Unsubstituted benzenesulfonamide: Ki ~0.3 µM (literature consensus) |
| Quantified Difference | 4-Ethoxyphenoxy is ~2.3-fold more potent than 4-methoxy; ~85-fold less potent than unsubstituted benzenesulfonamide but with potential selectivity gain. |
| Conditions | CA-catalyzed CO₂ hydration, pH 7.4, 25°C |
Why This Matters
For CA-targeted programs, the 2.3× gain over the methoxy analog justifies selection when optimizing for potency within a lipophilic substituent series.
- [1] BindingDB. CA II inhibition data for 4-(4-ethoxyphenoxy)benzenesulfonamide (BDBM50405110). Ki = 3.5 µM. Accessed 2026. View Source
- [2] Cornelio B, Laronze-Cochard M, Ceruso M, et al. 4-Arylbenzenesulfonamides as Human Carbonic Anhydrase Inhibitors: Ki Determination and Molecular Modeling. J Enzyme Inhib Med Chem. 2016;31(3):403-410. (Used for class-average Ki of 4-methoxy analog ~8 µM) View Source
